REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:11](O)(=O)[C:12]1C(=CC=C[CH:20]=1)C(O)=O.[BH4-].[Na+].[OH-].[Na+]>O.CC(C)=O>[CH:12]([NH:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])([CH3:20])[CH3:11] |f:2.3,4.5|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C=1C(C(=O)O)=CC=CC1)(=O)O
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Name
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reagent
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Quantity
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2.32 L
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Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Type
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CUSTOM
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Details
|
The resulting solution is stirred for 30 minutes during which the temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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To a stirred mixture of 264 g
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Type
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CUSTOM
|
Details
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rises from 29°-30° C. to 35° C.
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Type
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ADDITION
|
Details
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dropped to 34° C
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Type
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TEMPERATURE
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Details
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The resulting solution is then heated from 34° C. to 53° C. over a period of 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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The mixture is cooled to 37° C.
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Type
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ADDITION
|
Details
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followed by addition of 417 g
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Type
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CUSTOM
|
Details
|
to rise to 56° C.
|
Type
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TEMPERATURE
|
Details
|
to maintain the solution
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Type
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CUSTOM
|
Details
|
the acetone and aqueous salt layers separated at 45°-50° C
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Type
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CONCENTRATION
|
Details
|
The acetone layer is concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to obtain a brown oil and salt solution which
|
Type
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ADDITION
|
Details
|
is diluted with 800 ml
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Type
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CUSTOM
|
Details
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of heptane and the aqueous and heptane layers separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The heptane layer is dried
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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TEMPERATURE
|
Details
|
cooled to 10° C.
|
Reaction Time |
30 min |
Name
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Type
|
product
|
Smiles
|
C(C)(C)NC1=C(C#N)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |